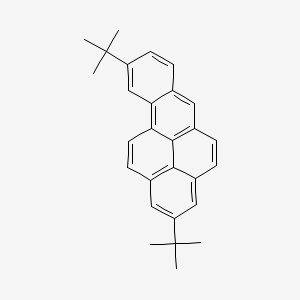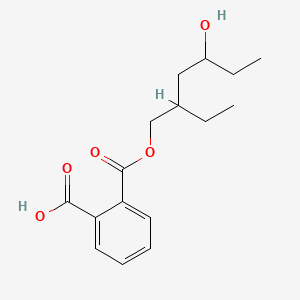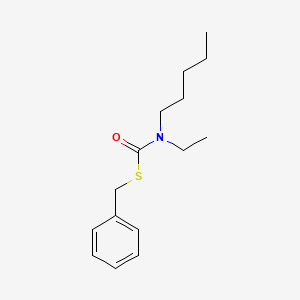
Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- is a polycyclic aromatic hydrocarbon. It is a derivative of benzo(a)pyrene, which is known for its presence in coal tar, tobacco smoke, and grilled foods. This compound is formed through the incomplete combustion of organic matter at high temperatures. It is recognized for its potential carcinogenic properties and is often studied in the context of environmental pollution and health impacts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- typically involves the alkylation of benzo(a)pyrene. This process can be achieved through Friedel-Crafts alkylation, where benzo(a)pyrene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
the general approach would involve large-scale Friedel-Crafts alkylation, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones and epoxides.
Reduction: Simplified hydrocarbons with fewer aromatic rings.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- is extensively used in scientific research due to its carcinogenic properties. It serves as a model compound in studies related to:
Environmental Chemistry: Understanding the behavior and fate of polycyclic aromatic hydrocarbons in the environment.
Toxicology: Investigating the toxic effects and mechanisms of action of carcinogenic compounds.
Cancer Research: Studying the formation of DNA adducts and mutations that lead to cancer.
Analytical Chemistry: Developing methods for the detection and quantification of polycyclic aromatic hydrocarbons in various matrices
Mécanisme D'action
The carcinogenicity of benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- is primarily due to its metabolic activation. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates such as diol epoxides. These intermediates can intercalate into DNA and form covalent adducts with nucleophilic bases, leading to mutations and potentially cancer. The aryl hydrocarbon receptor (AhR) also plays a role in mediating some of the biological effects of this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Dibenzopyrenes: Similar polycyclic aromatic hydrocarbons with additional fused rings.
Cyclopentapyrenes: Compounds with a cyclopenta-fused ring structure.
Naphthopyrenes: Compounds with naphthalene fused to pyrene.
Uniqueness
Benzo(a)pyrene, 2,9-bis(1,1-dimethylethyl)- is unique due to the presence of two tert-butyl groups, which can influence its chemical reactivity and biological activity. These bulky substituents can affect the compound’s ability to interact with enzymes and DNA, potentially altering its carcinogenic potential compared to its parent compound .
Propriétés
| 80484-71-5 | |
Formule moléculaire |
C28H28 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
2,9-ditert-butylbenzo[a]pyrene |
InChI |
InChI=1S/C28H28/c1-27(2,3)21-11-9-17-13-18-7-8-19-14-22(28(4,5)6)15-20-10-12-23(24(17)16-21)26(18)25(19)20/h7-16H,1-6H3 |
Clé InChI |
JLSGVLRRLWPCNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C3C=CC4=C5C3=C(C=CC5=CC(=C4)C(C)(C)C)C=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)




![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)





